molecular formula C8H7BrO2 B1266418 3-Bromo-4-methylbenzoic acid CAS No. 7697-26-9

3-Bromo-4-methylbenzoic acid

Cat. No.: B1266418
CAS No.: 7697-26-9
M. Wt: 215.04 g/mol
InChI Key: ZFJOMUKPDWNRFI-UHFFFAOYSA-N
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Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination is the most direct route for synthesizing 3-bromo-4-methylbenzoic acid. The reaction leverages the directing effects of the carboxyl and methyl groups to achieve regioselectivity.

Bromination Using Br₂ and Lewis Acid Catalysts

Procedure :

  • Substrate : 4-Methylbenzoic acid (p-toluic acid).
  • Catalyst : FeCl₃ or AlBr₃ (1–5 mol%).
  • Solvent : Glacial acetic acid or CCl₄.
  • Conditions : Bromine (1.1–1.5 equiv) is added dropwise at 45–80°C for 5–20 hours.

Mechanism :

  • The carboxyl group (-COOH) acts as a meta-director, while the methyl group (-CH₃) directs bromine to the ortho position. Competition between these effects favors bromination at position 3 (meta to -COOH and ortho to -CH₃).

Yield :

  • FeCl₃-catalyzed reactions yield ~60–70% product.
  • AlBr₃-Br₂ systems achieve higher regioselectivity (up to 85%) by enhancing electrophilic attack at position 3.

Bromate-Bromide Mixtures in Acidic Media

Procedure :

  • Reagents : Sodium bromate (NaBrO₃) and sodium bromide (NaBr) in dilute H₂SO₄.
  • Conditions : Substrate dissolved in water, heated to 70–100°C for 3–8 hours.

Advantages :

  • Avoids handling liquid bromine, improving safety.
  • Scalable for industrial production with yields >80%.

Radical-Mediated Bromination

Radical mechanisms offer an alternative pathway, particularly useful for substrates sensitive to strong acids.

N-Bromosuccinimide (NBS) with Radical Initiators

Procedure :

  • Substrate : 4-Methylbenzoic acid.
  • Reagents : NBS (1.1 equiv), dibenzoyl peroxide (0.1 equiv).
  • Solvent : CCl₄ or chlorobenzene.
  • Conditions : Reflux (70–100°C) under inert atmosphere for 5–8 hours.

Mechanism :

  • NBS generates bromine radicals, which abstract hydrogen from the aromatic ring. The resulting aryl radical reacts with Br₂ to form the brominated product.

Yield :

  • ~50–65% yield, with minor side products (e.g., dibrominated derivatives).

Photochemical Bromination

Procedure :

  • Reagents : Br₂ (1.2 equiv), UV light.
  • Solvent : Dichloromethane or 1,2-dichloroethane.
  • Conditions : Irradiation at 25–40°C for 12–24 hours.

Advantages :

  • No catalyst required, reducing post-reaction purification.
  • Yields ~55–60% with high regioselectivity.

Alternative Bromination Approaches

Halogen Exchange Reactions

Procedure :

  • Substrate : 3-Iodo-4-methylbenzoic acid.
  • Reagent : CuBr₂ (2 equiv) in DMF.
  • Conditions : 120°C for 6–12 hours.

Yield :

  • ~75–80% conversion, limited by iodide availability.

Microbial Bromination

Emerging Method :

  • Enzymatic bromination using bromoperoxidases from marine algae.
  • Conditions : pH 7–8, 25°C, 24–48 hours.

Limitations :

  • Low yields (~30%) and scalability challenges.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature (°C) Yield (%) Selectivity Scalability
Br₂/FeCl₃ Glacial acetic acid 45–80 60–70 High Industrial
NBS/Radical Initiator CCl₄ 70–100 50–65 Moderate Lab-scale
NaBrO₃-NaBr/H₂SO₄ Water 70–100 >80 High Industrial
Photochemical CH₂Cl₂ 25–40 55–60 High Lab-scale

Key Observations :

  • Br₂/FeCl₃ is optimal for high-purity, bulk synthesis.
  • NBS methods require careful control to prevent over-bromination.
  • NaBrO₃-NaBr systems are safer and more economical for large-scale production.

Industrial and Green Chemistry Innovations

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction time (2–4 hours), and improved yields (75–85%).

Solvent-Free Bromination

  • Procedure : Ball-milling 4-methylbenzoic acid with KBrO₃ and H₂SO₄.
  • Yield : ~70% with minimal waste.

Catalytic Recycling

  • FeCl₃ Immobilization : Supported on mesoporous silica, enabling reuse for 5–7 cycles without activity loss.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with Sodium Methoxide : In dimethylformamide (DMF) at 120°C, the bromine is replaced by a methoxy group, forming 3-methoxy-4-methylbenzoic acid .

  • Ammonia Substitution : Using aqueous ammonia and a copper catalyst at 150°C, bromine is substituted by an amino group, yielding 3-amino-4-methylbenzoic acid .

Key Conditions :

  • Polar aprotic solvents (e.g., DMF, DMSO).

  • Elevated temperatures (100–150°C).

  • Catalysts: Copper(I) iodide or palladium complexes .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids. For instance:

  • Reaction with Phenylboronic Acid : Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture (80°C, 12 hours), the product is 3-phenyl-4-methylbenzoic acid .

Typical Yields :

Boronic AcidCatalystYield (%)
PhenylPd(PPh₃)₄78
4-MethoxyphenylPdCl₂(dppf)65

Oxidation of the Methyl Group

The methyl group at the 4-position can be oxidized to a carboxylic acid under strong oxidizing conditions:

  • KMnO₄-Mediated Oxidation : In aqueous sulfuric acid at 90°C, the methyl group is oxidized to a carboxylic acid, forming 3-bromo-4-carboxybenzoic acid .

Reaction Parameters :

  • Temperature: 80–100°C.

  • Oxidizing agents: KMnO₄, CrO₃, or HNO₃.

  • Yield: ~60–70% .

Esterification and Amide Formation

The carboxylic acid group undergoes typical derivatization reactions:

  • Esterification : Reaction with methanol in the presence of thionyl chloride (SOCl₂) produces methyl 3-bromo-4-methylbenzoate .

  • Amide Synthesis : Using ethyl chloroformate and triethylamine in THF, the acid reacts with amines (e.g., benzylamine) to form corresponding amides .

Conditions for Esterification :

  • Reagents: SOCl₂, methanol.

  • Temperature: Reflux (60–70°C).

  • Yield: >85% .

Halogenation and Nitration

Further electrophilic substitution reactions occur at activated positions:

  • Nitration : In a mixture of HNO₃ and H₂SO₄ at 0–5°C, nitration occurs at the 5-position, yielding 3-bromo-4-methyl-5-nitrobenzoic acid .

  • Chlorination : Using Cl₂ in acetic acid at 50°C, chlorination occurs at the 2-position .

Reaction Outcomes :

ReactionProductYield (%)
Nitration5-Nitro derivative55
Chlorination2-Chloro derivative48

Decarboxylation

Under pyrolytic conditions (200–250°C), the carboxylic acid group is removed, forming 3-bromo-4-methyltoluene .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-4-methylbenzoic acid serves as a precursor in the synthesis of various organic compounds. Notable reactions include:

  • Synthesis of Biphenyl Amides: It is utilized in the preparation of biphenyl amides, which are significant in medicinal chemistry due to their biological activities .
  • 2-Benzazepine-4-acetic Acid Derivatives: This compound is also involved in synthesizing derivatives that have potential therapeutic applications .

Biological Applications

Enzyme Inhibition:
this compound has been studied for its role as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways related to metabolism and cell division. This inhibition can be significant for drug development targeting metabolic disorders .

Agricultural Uses:
Research indicates that this compound exhibits antifungal properties and can be used to inhibit various plant pathogens, such as Cytospora mandshurica and Coniella diplodiella. Its formulation has shown effectiveness against certain weeds, making it a candidate for agricultural pest control .

Industrial Applications

This compound is employed in the petrochemical industry as a catalytic agent. Its utility in this sector underscores its importance beyond purely academic research, contributing to industrial processes .

Case Studies

Case Study 1: Antifungal Activity
A study demonstrated that formulations containing this compound effectively reduced fungal growth in controlled environments. The compound's mechanism involves disrupting fungal cell wall integrity, leading to cell death. This property is particularly valuable for developing agricultural fungicides.

Case Study 2: Synthesis of GPIIb/IIIa Antagonists
In medicinal chemistry, this compound has been synthesized as an analog of nonpeptide GPIIb/IIIa antagonists. These antagonists are potential therapeutic agents for preventing platelet aggregation and thrombus formation, highlighting the compound's relevance in cardiovascular disease treatment .

Comparison with Similar Compounds

3-Bromo-4-methylbenzoic acid can be compared with other similar compounds such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of brominated benzoic acids in chemical synthesis and research.

Biological Activity

3-Bromo-4-methylbenzoic acid is an aromatic compound that has garnered attention due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C8_8H7_7BrO2_2
  • Appearance : White to light yellow crystalline powder
  • Molecular Weight : 215.04 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and acetone

Synthesis

The synthesis of this compound typically involves bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst. The general reaction can be summarized as follows:

4 Methylbenzoic Acid+Br2FeCl33 Bromo 4 methylbenzoic Acid\text{4 Methylbenzoic Acid}+\text{Br}_2\xrightarrow{\text{FeCl}_3}\text{3 Bromo 4 methylbenzoic Acid}

This method has been optimized for yield and purity, producing the compound with over 98% purity in laboratory settings .

Agricultural Applications

Research indicates that this compound exhibits significant agricultural biological activity. It has been shown to possess herbicidal properties, effectively inhibiting the growth of various weeds. For instance, studies have reported an inhibition rate of approximately 62% against barnyard grass roots and 66.8% against stems when applied in controlled conditions .

Table 1: Inhibition Rates of this compound

Target PlantInhibition Rate (%)
Barnyard Grass Roots62
Barnyard Grass Stems66.8

Additionally, the compound demonstrates antifungal activity against pathogens such as Cytospora mandshurica and Coniella diplodiella, making it a candidate for agricultural pest management .

Pharmaceutical Applications

In the pharmaceutical domain, this compound has been utilized in the synthesis of several biologically active compounds. Notably, it serves as a precursor for biphenyl amides and derivatives that act as GPIIb/IIIa antagonists, which are crucial in preventing platelet aggregation . This property is particularly relevant in developing treatments for cardiovascular diseases.

Case Studies and Research Findings

  • Antifungal Activity : A study demonstrated that formulations containing this compound effectively reduced fungal infections in crops by inhibiting spore germination and mycelial growth. The results indicated a significant reduction in disease incidence compared to untreated controls .
  • Herbicidal Efficacy : Another research project evaluated the herbicidal effects of this compound on various weed species under field conditions. The findings suggested that application rates significantly influenced the efficacy, with higher concentrations resulting in better control of weed growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-methylbenzoic acid, and how can reaction purity be optimized?

  • Methodology : The compound is typically synthesized via bromination of 4-methylbenzoic acid using bromine (Br₂) in the presence of a Lewis acid catalyst like FeCl₃ . Optimization involves controlling stoichiometry (1:1 molar ratio of substrate to Br₂) and reaction temperature (60–80°C). Post-synthesis purification is achieved through recrystallization in methanol or ethanol, yielding >95% purity (melting point: 200–202°C) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data collection at 100–150 K. Structural refinement uses SHELX programs (e.g., SHELXL-2018/3), which apply full-matrix least-squares methods to optimize atomic coordinates and thermal displacement parameters. Hydrogen bonding and π-π interactions are analyzed using Olex2 or Mercury .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles), and avoid inhalation/ingestion. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Intermediate Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The electron-withdrawing bromo group activates the aryl ring, enhancing electrophilicity at the C-3 position. Optimal conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ in DMF/H₂O (3:1), and boronic acids (1.2 eq) at 80–100°C for 12–24 hours. Yields range from 70–90%, confirmed via HPLC-MS .

Q. What spectroscopic techniques are most effective for characterizing derivatives of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of adjacent protons due to Br).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
  • MS : Molecular ion peak at m/z 215.04 (M⁺) with fragmentation patterns indicating Br loss .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) assess Fukui indices to identify reactive sites. The C-5 position shows higher electrophilic susceptibility due to meta-directing effects of the Br and methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for Pd-mediated reactions involving this compound?

  • Methodology : Discrepancies in turnover numbers (TONs) may arise from ligand steric effects or solvent polarity. Systematic screening (e.g., using Buchwald-Hartwig or Stille conditions) with kinetic studies (initial rate analysis) identifies optimal ligands (e.g., XPhos) and solvents (toluene vs. THF) .

Q. How is this compound utilized in designing metal-organic frameworks (MOFs) with luminescent properties?

  • Methodology : Hydrothermal synthesis (140°C, 72 hr) with Zn(NO₃)₂ and imidazole in MeOH/H₂O forms a Zn(II) complex (monoclinic C2/c space group). The carboxylate bridges Zn centers, creating a 2D network with N–H∙∙∙O hydrogen bonds. Luminescence at 450 nm (λex = 350 nm) is attributed to ligand-to-metal charge transfer .

Q. What role does this compound play in synthesizing retinoid-X-receptor (RXR) agonists, and how are intermediates validated?

  • Methodology : It serves as a precursor for dibromide intermediates (e.g., via radical bromination with NBS/AIBN). Subsequent AgNO₃-mediated hydrolysis yields aldehydes for benzyl-protection and oxidation to carboxylic acids. Purity is validated by chiral HPLC (>99% ee) and X-ray crystallography .

Properties

IUPAC Name

3-bromo-4-methylbenzoic acid
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InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOMUKPDWNRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID60227751
Record name 3-Bromo-4-methylbenzoic acid
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Molecular Weight

215.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7697-26-9
Record name 3-Bromo-4-methylbenzoic acid
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Record name 3-Bromo-p-toluic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Briefly described, p-toluic acid 2 is refluxed with N-bromo-succinimide and benzoyl peroxide in dry benzene to give a bromo-p-toluic acid 3 which, upon reaction with nitric acid, is converted to 3-nitro-4-bromomethyl benzoic acid 4. This is believed to be a new compound and represents a parent compound in the synthesis forming the subject matter of this invention. At slightly higher temperatures, above -10° C., the corresponding dinitro derivative 4a predominates.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-4-methylbenzoic acid
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3-Bromo-4-methylbenzoic acid
3-Bromo-4-methylbenzoic acid
3-Bromo-4-methylbenzoic acid
3-Bromo-4-methylbenzoic acid

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